molecular formula C22H23FN2O B6067476 1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine

1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine

Cat. No. B6067476
M. Wt: 350.4 g/mol
InChI Key: NOFFTDILTJQGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as F 11440 and belongs to the class of piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine is not fully understood. However, it is believed to act as a selective 5-HT1A receptor agonist. This receptor is involved in the regulation of various physiological processes such as mood, anxiety, and appetite. Activation of this receptor by 1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine leads to the release of neurotransmitters such as serotonin, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine has been shown to have significant effects on various biochemical and physiological processes. This compound has been shown to increase the levels of neurotransmitters such as serotonin, which are involved in the regulation of mood and anxiety. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine in lab experiments are its high potency and selectivity for the 5-HT1A receptor. This compound has been extensively studied and has been shown to have significant effects on various physiological processes. However, the limitations of using this compound in lab experiments are its complex synthesis method and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine. One of the future directions is to study the effects of this compound on other neurotransmitter systems such as dopamine and norepinephrine. Another future direction is to investigate the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 1-(2-fluorophenyl)piperazine with 4-methoxy-1-(methylsulfonyl)naphthalene. This reaction is carried out in the presence of a catalyst such as palladium on carbon and a base such as potassium carbonate.

Scientific Research Applications

1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have significant effects on the central nervous system and has been used in the development of new drugs for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-(2-fluorophenyl)-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O/c1-26-22-11-10-17(18-6-2-3-7-19(18)22)16-24-12-14-25(15-13-24)21-9-5-4-8-20(21)23/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFFTDILTJQGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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